molecular formula C23H24N2OS B5997238 (4-Methylsulfanylphenyl)-[1-(quinolin-8-ylmethyl)piperidin-3-yl]methanone

(4-Methylsulfanylphenyl)-[1-(quinolin-8-ylmethyl)piperidin-3-yl]methanone

Cat. No.: B5997238
M. Wt: 376.5 g/mol
InChI Key: SQLFIYPEQDIOQS-UHFFFAOYSA-N
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Description

(4-Methylsulfanylphenyl)-[1-(quinolin-8-ylmethyl)piperidin-3-yl]methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinoline moiety, a piperidine ring, and a methanone group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylsulfanylphenyl)-[1-(quinolin-8-ylmethyl)piperidin-3-yl]methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Piperidine Ring Formation: The piperidine ring can be formed via the hydrogenation of pyridine derivatives.

    Coupling Reactions: The quinoline and piperidine moieties are then coupled using a suitable linker, such as a methylene group, under basic conditions.

    Introduction of the Methylsulfanyl Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Methylsulfanylphenyl)-[1-(quinolin-8-ylmethyl)piperidin-3-yl]methanone undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid, halogens.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

(4-Methylsulfanylphenyl)-[1-(quinolin-8-ylmethyl)piperidin-3-yl]methanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (4-Methylsulfanylphenyl)-[1-(quinolin-8-ylmethyl)piperidin-3-yl]methanone involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to intercalate with DNA, potentially disrupting DNA replication and transcription processes. The piperidine ring may interact with various receptors, modulating their activity. The overall effect of the compound is a result of these combined interactions at the molecular level.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Methylsulfanylphenyl)-[1-(quinolin-8-ylmethyl)piperidin-3-yl]methanone is unique due to its combination of a quinoline moiety, a piperidine ring, and a methanone group, which provides a versatile platform for various chemical modifications and applications. Its ability to interact with multiple biological targets makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(4-methylsulfanylphenyl)-[1-(quinolin-8-ylmethyl)piperidin-3-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2OS/c1-27-21-11-9-18(10-12-21)23(26)20-8-4-14-25(16-20)15-19-6-2-5-17-7-3-13-24-22(17)19/h2-3,5-7,9-13,20H,4,8,14-16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQLFIYPEQDIOQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)C2CCCN(C2)CC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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